6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid
Description
6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid is an organoborane compound that has gained significant attention in the field of organic synthesis. This compound is known for its unique structure, which includes a boronic ester group, making it a valuable building block in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Properties
IUPAC Name |
6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)8-5-7(10(16)17)6-15-9(8)14/h5-6H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPHMAOWUZDJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid typically involves the borylation of pyridine derivatives. One common method is the palladium-catalyzed borylation of 6-chloropyridine-3-carboxylic acid using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Protodeboronation: Acids (e.g., HCl) and solvents (e.g., water or methanol).
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding pyridine derivative without the boronic ester group.
Scientific Research Applications
6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid primarily involves its role as a boronic ester in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . Additionally, the compound can participate in other reactions such as protodeboronation, where the boronic ester group is removed under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 3-Pyridineboronic acid pinacol ester
Uniqueness
6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the chloro group can also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.
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